Thieno[3,2-b]pyridin-2-ylmethanamine;dihydrochloride
CAS No.: 2361678-04-6
Cat. No.: VC7652866
Molecular Formula: C8H10Cl2N2S
Molecular Weight: 237.14
* For research use only. Not for human or veterinary use.
![Thieno[3,2-b]pyridin-2-ylmethanamine;dihydrochloride - 2361678-04-6](/images/structure/VC7652866.png)
Specification
CAS No. | 2361678-04-6 |
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Molecular Formula | C8H10Cl2N2S |
Molecular Weight | 237.14 |
IUPAC Name | thieno[3,2-b]pyridin-2-ylmethanamine;dihydrochloride |
Standard InChI | InChI=1S/C8H8N2S.2ClH/c9-5-6-4-7-8(11-6)2-1-3-10-7;;/h1-4H,5,9H2;2*1H |
Standard InChI Key | QPUWMRZSHKWLTF-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C(S2)CN)N=C1.Cl.Cl |
Introduction
Structural Analysis and Molecular Properties
The core structure of thieno[3,2-b]pyridin-2-ylmethanamine dihydrochloride consists of a thieno[3,2-b]pyridine scaffold—a bicyclic system where a thiophene ring (five-membered sulfur-containing ring) is fused to a pyridine ring (six-membered nitrogen-containing ring) at the 3,2-b positions . The aminomethyl group (-CH<sub>2</sub>NH<sub>2</sub>) is attached to the pyridine moiety at position 2, with two hydrochloric acid molecules forming a stable dihydrochloride salt via protonation of the amine group .
Key Structural Features
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Fused Ring System: Enhances aromatic stability and electronic delocalization, influencing reactivity and binding affinity .
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Aminomethyl Group: Provides a nucleophilic site for further functionalization (e.g., acylations, Schiff base formations) .
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Dihydrochloride Salt: Improves aqueous solubility and crystallinity, critical for pharmaceutical formulation .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of thieno[3,2-b]pyridin-2-ylmethanamine dihydrochloride likely involves multi-step protocols analogous to those reported for related thienopyridines :
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Core Ring Formation:
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Condensation of a thiophene derivative (e.g., ethyl 3-aminothiophene-2-carboxylate) with a nitrile or carbonyl compound under acidic or basic conditions to form the thienopyridine core .
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Example: HCl-catalyzed condensation of thiophene esters with isonicotinonitrile yields pyrimidinone intermediates .
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Functionalization at Position 2:
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Salt Formation:
Reaction Mechanisms
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Vilsmeier-Haack Chlorination: Used in intermediate steps to introduce chloro groups, facilitating subsequent substitutions .
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Buchwald-Hartwig Amination: Potential method for introducing the aminomethyl group via palladium-catalyzed coupling .
Physicochemical Properties
While direct data for thieno[3,2-b]pyridin-2-ylmethanamine dihydrochloride is limited, inferences are drawn from structurally similar compounds :
Pharmacological and Industrial Applications
Drug Intermediate
Thienopyridines are pivotal in medicinal chemistry due to their bioisosteric resemblance to purines and pyrimidines. The target compound’s aminomethyl group positions it as a versatile intermediate for:
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Kinase Inhibitors: Analogous to tricyclic thieno[2,3-d]pyrimidines targeting atypical protein kinase C (aPKC) .
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Antiplatelet Agents: Structural similarity to clopidogrel, a thienopyridine-class antiplatelet drug .
Material Science Applications
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Coordination Chemistry: The amine group can act as a ligand for metal complexes, potentially useful in catalysis or materials synthesis .
Future Research Directions
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Biological Screening: Evaluate activity against kinase targets (e.g., PKCι/ζ) to assess therapeutic potential .
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Derivatization Studies: Explore acylated or alkylated derivatives to modulate pharmacokinetic profiles .
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Crystallographic Analysis: Resolve X-ray structures to guide structure-based drug design .
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